![molecular formula C15H16N2OS B4971063 N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4971063.png)
N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide, also known as BTCP, is a chemical compound that has been extensively studied for its potential use in research and medicine. BTCP is a bicyclic amide that contains both a benzothiazole and a heptane ring in its structure. This compound has shown promising results in various scientific studies, making it a popular topic of research among scientists.
Wirkmechanismus
The mechanism of action of N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain modulation. It has also been shown to have an effect on the dopamine and serotonin systems, which are involved in mood regulation.
Biochemical and Physiological Effects:
N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models. It has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro. Additionally, N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide has been shown to have an effect on the dopamine and serotonin systems, which are involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide in lab experiments is its high potency and selectivity for specific receptors. This allows for precise targeting of specific pathways and receptors. However, one limitation of using N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide is its potential for toxicity and side effects. Careful dosing and monitoring is required to ensure the safety of experimental subjects.
Zukünftige Richtungen
There are many potential future directions for research on N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide. One area of interest is its potential use in the treatment of Alzheimer's disease. N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide has been shown to have a neuroprotective effect, which may be beneficial in preventing or slowing the progression of Alzheimer's disease. Additionally, N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide may have potential as an anti-depressant, as it has been shown to have an effect on the serotonin system. Further research is needed to fully understand the potential applications of N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide in medicine and scientific research.
Synthesemethoden
The synthesis of N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide involves the reaction of 2-aminothiophenol with 2-cyclohexen-1-one in the presence of a catalyst. The resulting intermediate is then reacted with chloroacetamide to yield the final product, N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide. The synthesis of N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide has been optimized to produce high yields of pure compound.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzothiazol-2-ylbicyclo[2.2.1]heptane-2-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-14(11-8-9-5-6-10(11)7-9)17-15-16-12-3-1-2-4-13(12)19-15/h1-4,9-11H,5-8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJCAJSVGYJLDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.